1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione
Description
Properties
IUPAC Name |
1-benzyl-5-methyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-18(23)15-16(14-10-6-3-7-11-14)20-22(17(15)19(21)24)12-13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWIXGLNODRCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a hydrazine derivative with a diketone can lead to the formation of the pyrazole ring. The reaction typically requires the use of a solvent such as tetrahydrofuran and may be catalyzed by acids or bases to facilitate the cyclization process .
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Substituent Modulation
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Benzyl/Phenyl Groups :
Dione Reactivity
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Condensation : Reacts with hydrazines or hydroxylamines to form fused pyrazole or isoxazole derivatives.
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Reduction : Sodium borohydride selectively reduces the dione to diol intermediates, enabling further functionalization .
Cycloaddition Reactions
The compound participates as a dipolarophile in [3+2]-cycloadditions:
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With Azomethine Ylides : Forms spiro-pyrrolizidine derivatives under catalyst-free conditions .
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With Nitrile Oxides : Generates isoxazoline-fused analogs, enhancing structural complexity .
Table 2: Cycloaddition Outcomes
| Dipolarophile | Product Class | Yield (%) | Regioselectivity |
|---|---|---|---|
| Azomethine ylide | Spiro-pyrrolizidines | 65–80 | endo preference |
| Nitrile oxide | Isoxazoline-pyrrolo-pyrazoles | 55–70 | exo dominance |
Biological Activity Correlations
Derivatives of this scaffold exhibit:
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Cholinesterase Inhibition : Spiro-pyrrolizidine analogs show IC₅₀ values comparable to Galantamine .
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Antimicrobial Properties : Halogenated variants (e.g., 4-Cl-phenyl) demonstrate activity against S. aureus (MIC: 8 µg/mL) .
Crystallographic and Spectroscopic Data
Scientific Research Applications
Biological Activities
1-Benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione has been investigated for several biological activities:
- Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders .
- Cytotoxic Effects : Some studies have reported that derivatives of pyrazole compounds demonstrate cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promise in inducing apoptosis in colorectal carcinoma cells .
- Neuroprotective Properties : The compound's potential role in treating neurodegenerative diseases has been highlighted due to its orexin-modulating activity. This suggests possible applications in conditions like Alzheimer's and Parkinson's disease .
Therapeutic Applications
The therapeutic applications of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione can be categorized as follows:
- Cancer Treatment : Given its cytotoxic properties against cancer cell lines, the compound may serve as a lead structure for developing new anticancer agents.
- Neurodegenerative Disorders : The neuroprotective effects suggest its potential use in treating diseases characterized by neuronal degeneration.
- Antioxidant Therapies : Its antioxidant capabilities make it a candidate for formulations aimed at reducing oxidative stress-related damage.
Case Studies and Research Findings
A review of relevant literature reveals several studies focused on the synthesis and evaluation of similar pyrazole derivatives:
Mechanism of Action
The mechanism of action of 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
The molecular targets and pathways involved in the compound’s action depend on its specific structure and the functional groups present. Understanding these interactions is crucial for the development of new therapeutic agents based on this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The pyrrolo[3,4-c]pyrazole-4,6-dione core allows for diverse substitutions, which critically influence pharmacological properties. Below is a comparative analysis of key derivatives:
Key Findings:
Anti-HIV-1 Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) or aryl substitutions at the 3- and 5-positions demonstrate enhanced anti-HIV-1 activity. For example, compounds 9g and 15i exhibit EC50 values of 1.2–4.8 μM and therapeutic indices >100, outperforming earlier analogs by 5- to 10-fold .
Antimicrobial Activity : Pyrrolo-pyrazole-diones with nitrophenyl substituents (e.g., 7i , 9c ) show modest antifungal activity against C. albicans but are less potent than standard antifungals like Amphotericin B .
Synthetic Flexibility : Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) enables modular functionalization at the 6-position, yielding derivatives like 33 and 39 with diverse substituents . This versatility supports structure-activity relationship (SAR) optimization.
Divergent Applications: While the target compound and its analogs are explored for biomedical uses, thieno[3,4-c]pyrrole-4,6-dione derivatives are tailored for optoelectronic applications, underscoring the scaffold’s adaptability .
Limitations and Contradictions:
Biological Activity
1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique octahydropyrrolo structure fused with a pyrazole moiety, which contributes to its biological activity. The molecular formula is , and its structural representation can be summarized as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole and pyrazole compounds exhibit significant anticancer activities. For instance, compounds structurally related to 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione have shown moderate anti-tumor properties against various human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to standard chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HCT116 | 0.5 | |
| 1-benzyl-5-methyl... | MCF7 | 12 | |
| 5-Benzyl-octahydropyrrole... | HEPG2 | 8 |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Pyrrole derivatives have been extensively studied for their ability to inhibit bacterial growth and combat infections. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that compounds similar to 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione possess anti-inflammatory effects. This has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the molecular structure can enhance potency and selectivity:
- Substituents at Positions : The presence of alkyl or aryl groups at specific positions on the pyrrole ring significantly influences activity.
- Fused Rings : The incorporation of additional heterocycles can improve interaction with biological targets.
- Functional Groups : The introduction of electron-withdrawing or donating groups can modulate the compound's reactivity and solubility.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Study on Antitumor Activity : A series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the benzyl group enhanced anticancer properties significantly .
- Antimicrobial Evaluation : In a comparative study, various pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions led to improved antibacterial activity .
Q & A
Q. What are the optimized synthetic routes for 1-benzyl-5-methyl-3-phenyl-octahydropyrrolo[3,4-c]pyrazole-4,6-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolo[3,4-c]pyrazole-dione derivatives typically involves multi-step protocols. For example, microwave-assisted synthesis (e.g., 120–150°C for 2–4 hours) has been shown to improve reaction efficiency and yield compared to traditional reflux methods . Key steps include:
- Core formation : Cyclocondensation of pyrazole precursors with diketones or aldehydes under acidic or basic conditions.
- Substituent introduction : Selective alkylation/arylation using benzyl halides or phenyl boronic acids via Suzuki coupling .
- Optimization : Solvent choice (DMF/EtOH mixtures enhance solubility) and catalyst systems (e.g., Pd/Xantphos for cross-coupling) significantly affect purity (up to 95% by HPLC) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- NMR : and NMR resolve substituent positions (e.g., benzyl vs. phenyl groups) via coupling patterns and NOE correlations .
- X-ray crystallography : Determines absolute configuration (e.g., orthorhombic P222 space group observed in related compounds) .
- HRMS/IR : Validates molecular formula (e.g., CHFNO with m/z 463.45) and functional groups (e.g., dione C=O stretches at 1700–1750 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s potential anticancer activity?
Methodological Answer: SAR studies require iterative synthesis and bioassay integration:
- Variation of substituents : Replace benzyl/phenyl groups with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate lipophilicity and target binding .
- Biological assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using IC measurements. For example, fluorophenyl analogs showed 2–3× higher cytotoxicity than methoxy derivatives in breast cancer models .
- Computational modeling : Molecular docking with enzymes (e.g., topoisomerase II) identifies key interactions (e.g., hydrogen bonding with dione oxygen) .
Q. How should contradictory data in biological activity studies be analyzed?
Methodological Answer: Contradictions often arise from experimental variables:
- Cell line specificity : Test multiple lines (e.g., compare adherent vs. suspension cultures) to rule out lineage-dependent effects .
- Assay conditions : Standardize protocols (e.g., ATP-based vs. MTT assays) and control for solvent interference (e.g., DMSO ≤0.1% v/v).
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations .
Q. What strategies are effective for resolving crystal structures of this compound and its analogs?
Methodological Answer: High-quality crystals are essential:
- Recrystallization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Orthorhombic systems (e.g., P222) are common, with unit cell parameters a = 8.798 Å, b = 9.306 Å, c = 25.992 Å .
- Data collection : Synchrotron radiation improves resolution (<1.0 Å) for heavy-atom derivatives (e.g., iodine-substituted analogs) .
- Refinement : SHELXL software with anisotropic displacement parameters refines torsional angles (e.g., dihedral angles <5° for planar moieties) .
Q. How can regioselective functionalization of the pyrrolo[3,4-c]pyrazole core be achieved?
Methodological Answer: Control via directing groups and reaction kinetics:
- Electrophilic substitution : Install directing groups (e.g., -NH) at position 5 to favor C-3 arylation .
- Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination selectively modifies nitrogen sites .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., meta-substituted aryl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
